
Phenyl(trivinyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(trivinyl)stannane is an organotin compound with the molecular formula C12H14Sn. It consists of a tin atom bonded to a phenyl group and three vinyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Preparation Methods
Phenyl(trivinyl)stannane can be synthesized through various methods, including:
Hydrostannylation of Alkynes: This method involves the addition of a stannane to an alkyne.
Stille Coupling Reaction: This reaction involves the coupling of organostannanes with halides or pseudohalides, facilitated by palladium catalysts. The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran.
Chemical Reactions Analysis
Phenyl(trivinyl)stannane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the vinyl groups are replaced by other functional groups.
Coupling Reactions: The Stille coupling reaction is a prominent example, where this compound reacts with halides to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, organotin compounds generally undergo these reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions but often include complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Phenyl(trivinyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Material Science: Organotin compounds, including this compound, are explored for their potential in creating new materials with unique properties.
Mechanism of Action
The mechanism by which phenyl(trivinyl)stannane exerts its effects in reactions typically involves the formation of a tin-carbon bond, which then participates in further transformations. In the Stille coupling reaction, for example, the organostannane forms a complex with a palladium catalyst, facilitating the transfer of the vinyl group to the halide, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Phenyl(trivinyl)stannane can be compared with other organotin compounds such as:
Phenyltributylstannane: Similar in structure but with butyl groups instead of vinyl groups.
Trimethyl(phenyl)tin: Contains methyl groups instead of vinyl groups.
Tributyl(vinyl)tin: Similar but with a single vinyl group and three butyl groups.
This compound is unique due to its three vinyl groups, which provide distinct reactivity and applications in organic synthesis compared to its counterparts.
Properties
CAS No. |
21572-26-9 |
|---|---|
Molecular Formula |
C12H14Sn |
Molecular Weight |
276.95 g/mol |
IUPAC Name |
tris(ethenyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C2H3.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H,2H2; |
InChI Key |
QFFPDACBFGDFBS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Sn](C=C)(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


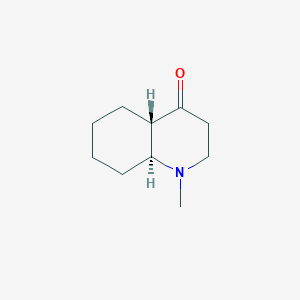
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
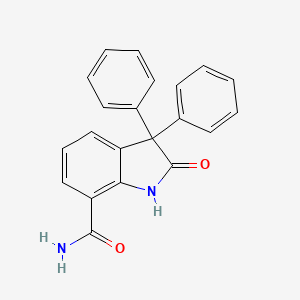
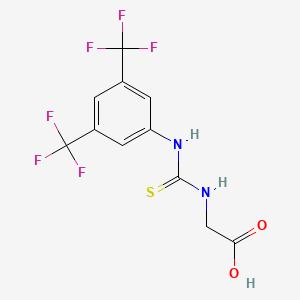
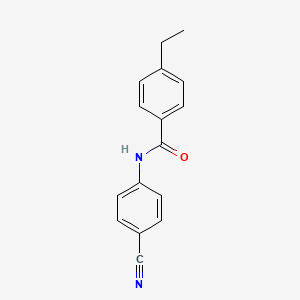
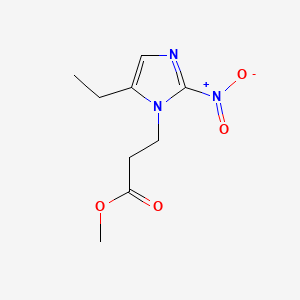

![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)

![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
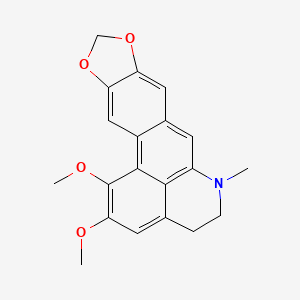
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
